Methcathinone hydrochloride, (+)-

Übersicht

Beschreibung

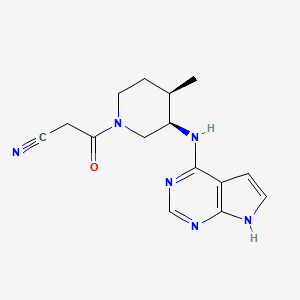

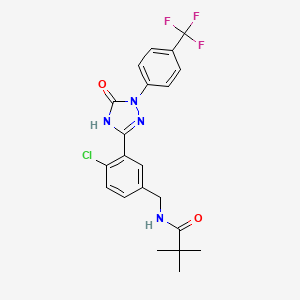

Methcathinone hydrochloride, also known by street names “Em-kat” and “Cat”, is an illicit drug with stimulant and euphoric effects . It is suitable for use in LC/MS or GC/MS applications such as urine drug testing, clinical toxicology, and forensic analysis .

Synthesis Analysis

Methcathinone can be prepared easily from readily available starting materials such as the ephedrines and pseudoephedrines . The oxidation of each individual isomer of ephedrine and pseudoephedrine produces homochiral methcathinone via conservation of configuration .Chemical Reactions Analysis

The isomers of methcathinone were separated by gas chromatography as the diastereomeric amides following derivatization with S- (-)-N- (trifluoroacetyl)prolyl chloride (TPC) . The gas chromatographic-mass spectrometric analysis of methcathinone and designer analogues showed a major chromatographic peak with a mass spectrum characteristic of the parent molecule .Physical And Chemical Properties Analysis

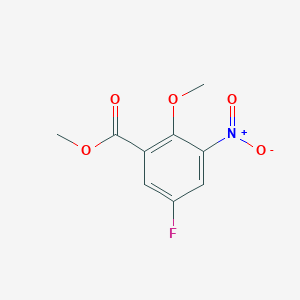

Methcathinone hydrochloride has a chemical formula of C10H13NO.HCl and a molecular weight of 199.6 . It is a solid at room temperature . It is slightly soluble in water and freely soluble in methanol .Wissenschaftliche Forschungsanwendungen

Forensic Toxicology

Methcathinone hydrochloride, also known as ephedrone, and its derivatives have been analyzed as precursors of a cathinone derivative . The compounds were identified and characterized using various instrumental analytical methods, including gas chromatography coupled with mass spectrometry, nuclear magnetic resonance spectroscopy, infrared and Raman spectroscopy, and X-ray crystallography .

Drug Synthesis

Methcathinone represents a new class of designer street drugs that can be prepared easily from readily available starting materials such as the ephedrines and pseudoephedrines . The oxidation of each individual isomer of ephedrine and pseudoephedrine produces homochiral methcathinone via conservation of configuration .

Stereochemical Analysis

The stereochemical analysis of methcathinone and related compounds has been conducted. For example, 1R,2S-ephedrine and 1S,2S-pseudoephedrine yield S-methcathinone, and 1S,2S-ephedrine and 1R,2R-pseudoephedrine produce R-methcathinone .

Analytical Properties

The analytical properties of methcathinone and related compounds have been studied. The isomers of methcathinone were separated by gas chromatography as the diastereomeric amides following derivatization with S-(-)-N-(trifluoroacetyl)prolyl chloride (TPC) .

Drug Abuse Screening

Methcathinone and cathinone do not interfere or cross-react in standard drug abuse screening methods based on analysis by thin-layer chromatography or immunoassay .

Psychological Research

In preclinical studies, methcathinone hydrochloride produces an abuse potential similar to that of the amphetamines . It can be highly psychologically addictive, and can produce a methamphetamine-like withdrawal .

Wirkmechanismus

Target of Action

Methcathinone hydrochloride, also known as ephedrone, is a monoamine alkaloid and psychoactive stimulant . It primarily targets the dopamine transporter and the norepinephrine (noradrenaline) transporter . These transporters play a crucial role in the regulation of neurotransmitters in the brain, which are essential for transmitting signals in the nervous system.

Mode of Action

Methcathinone hydrochloride interacts with its targets by potentiating the release of dopamine from dopaminergic nerve terminals in the brain . This interaction results in an increase in spontaneous rodent locomotor activity . The compound’s affinity for the serotonin transporter is less than that of methamphetamine .

Biochemical Pathways

Methcathinone hydrochloride affects the monoaminergic systems . It is a potent inhibitor of catecholamine transport with more modest effects on serotonin uptake . The reduction of the keto group and hydroxylation on the alkyl chains were identified as the common metabolic pathways for all cathinones .

Pharmacokinetics

It is known that the effects of methcathinone usually last from four to six hours . More research is needed to outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Methcathinone hydrochloride’s action include enhanced euphoria, sensation, alertness, and empathy . It also causes appetite suppression . It is considered to be addictive, with both physical and psychological withdrawal occurring if its use is discontinued after prolonged or high-dosage administration .

Action Environment

The oxidation of each individual isomer of ephedrine and pseudoephedrine produces homochiral methcathinone via conservation of configuration

Safety and Hazards

Methcathinone hydrochloride may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle it with protective gloves/protective clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

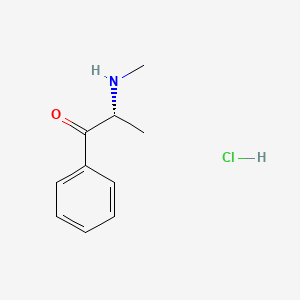

(2R)-2-(methylamino)-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,11H,1-2H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJXNCHDKYZOSY-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)C1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152610-69-0 | |

| Record name | Methcathinone hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152610690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 152610-69-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHCATHINONE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC317CB9X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the characteristic features of ephedrone-induced parkinsonism observed through neuroimaging?

A2: Magnetic resonance imaging (MRI) of individuals with ephedrone-induced parkinsonism reveals distinctive patterns. T1-weighted images often show high signal intensity in the basal ganglia, specifically the globus pallidus, and the pituitary gland. Conversely, T2-weighted images show a decreased signal in these areas, particularly the globus pallidus []. Magnetic resonance spectroscopy further reveals decreased levels of N-acetylaspartate and choline in the globus pallidus, indicating neuronal damage or dysfunction []. Interestingly, while these MRI changes might diminish over time, the clinical symptoms of parkinsonism often persist [].

Q2: Are there any potential treatment avenues being explored for ephedrone-induced parkinsonism?

A3: While ephedrone-induced parkinsonism is generally considered irreversible and unresponsive to traditional levodopa therapy, some promising research suggests that deep brain stimulation (DBS) of the globus pallidus pars interna might offer clinical improvement []. This approach involves implanting electrodes to modulate the activity of specific brain regions and has shown potential in managing other forms of parkinsonism.

Q3: What makes the emergence of ephedrone-induced parkinsonism a public health concern?

A4: The ease of accessing the recipe for Methcathinone hydrochloride synthesis online, coupled with global travel patterns, raises significant concerns about the potential spread of ephedrone-induced parkinsonism []. The relatively simple production process using readily available ingredients like over-the-counter cold medications makes this a potential public health threat beyond the regions where it first emerged.

Q4: What are the implications of the lack of data regarding intravenous manganese exposure?

A5: The limited data available on the effects of intravenous manganese exposure, particularly in the context of Methcathinone hydrochloride abuse, presents a challenge for both diagnosis and treatment []. Further research is crucial to understand the long-term consequences of this exposure route and to develop effective strategies for managing manganese-induced neurological damage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)

![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)